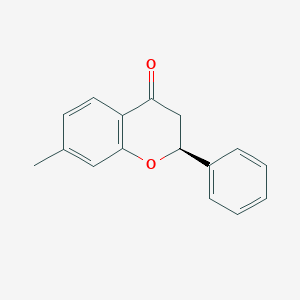

(S)(+)-7-methyl-2-phenylchroman-4-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H14O2 |

|---|---|

Poids moléculaire |

238.28 g/mol |

Nom IUPAC |

(2S)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m0/s1 |

Clé InChI |

FNOKOVWLKVWYRY-HNNXBMFYSA-N |

SMILES isomérique |

CC1=CC2=C(C=C1)C(=O)C[C@H](O2)C3=CC=CC=C3 |

SMILES canonique |

CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |

Origine du produit |

United States |

Chemical Properties and Reactivity

Specific experimental data for the physicochemical properties of (S)(+)-7-methyl-2-phenylchroman-4-one are not available. The table below presents expected properties based on its structure and data from analogous compounds.

| Property | Expected Value / Characteristic |

|---|---|

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate, DMSO) and poorly soluble in water |

| Melting Point | Data not available |

| Specific Rotation [α]D | Positive value (+); exact value not available |

The reactivity of this molecule is dictated by its functional groups: the ketone at C4, the aromatic rings, and the benzylic C-H bonds at C3. Key reactions could include reduction of the ketone, electrophilic aromatic substitution on the benzene rings, and various condensation reactions at the C3 position.

Computational and Theoretical Investigations of S + 7 Methyl 2 Phenylchroman 4 One and Chromanone Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. growingscience.comnih.gov DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties of chromanone derivatives. nih.govajrconline.orgresearchgate.net These theoretical calculations of parameters like bond lengths and angles show good correlation with experimental data. researchgate.netresearchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. growingscience.com For instance, a smaller energy gap suggests higher reactivity. growingscience.com DFT can also be used to calculate other important descriptors such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which helps in understanding the charge distribution and reactive sites within the molecule. growingscience.comajrconline.orgresearchgate.net The solvent effects on these properties can also be modeled, showing that parameters like dipole moment and polarizability tend to increase with the polarity of the solvent. ajrconline.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to study the interactions between chromanone analogues and their biological targets, such as enzymes and receptors. nih.govnih.gov For example, docking studies have been performed on 2-phenylchroman-4-one derivatives to investigate their potential as anti-MERS-CoV agents by predicting their binding modes within the target's active site. nih.gov

The results of docking simulations are often expressed as a scoring function, such as a binding affinity or S-score, which estimates the strength of the interaction. nih.govnih.gov These studies have been instrumental in identifying key amino acid residues involved in the binding of chromanone derivatives to their targets. For instance, docking of flavonoids, a class of compounds that includes chromanones, with the SARS-CoV-2 spike protein has helped in identifying potential drug candidates. nih.gov The validation of docking results is a crucial step and can be achieved by redocking a known ligand into its binding site and comparing the predicted pose with the experimental one. nih.gov

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a pivotal role in its biological activity. quimicaorganica.org Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. quimicaorganica.org For chiral molecules like (S)(+)-7-methyl-2-phenylchroman-4-one, the specific stereochemistry at the chiral center (C2) is critical for molecular recognition by biological systems. mdpi.comsemanticscholar.org

Computational methods, including DFT, are used to perform conformational analysis and predict the most stable conformers. mdpi.comsemanticscholar.org Studies on 2-substituted chromanes have shown that the substituent at the C2 position generally prefers an equatorial orientation in the half-chair conformation of the dihydropyran ring. mdpi.comsemanticscholar.org The stereochemistry at C2 has been correlated with the specific optical rotation (SOR) of the molecule. For many 2-aryl chromanes, a P-helicity of the dihydropyran ring is associated with a negative SOR. mdpi.comsemanticscholar.org This relationship, however, can be influenced by the nature and position of substituents on both the phenyl ring and the chromane (B1220400) core. mdpi.comsemanticscholar.org Understanding these stereochemical nuances is essential for designing enantiomerically pure and biologically potent chromanone derivatives.

Quantitative Structure–Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. frontiersin.orgnih.gov Both 2D-QSAR and 3D-QSAR models have been developed for chromanone and related flavonoid analogues to predict their activity and guide the design of new compounds with enhanced potency. nih.govfrontiersin.orgbiointerfaceresearch.com

In a typical QSAR study, a dataset of compounds with known activities is used to build a model. biointerfaceresearch.com This involves calculating various molecular descriptors that encode structural and physicochemical properties. The model is then generated using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). frontiersin.org The predictive power of the QSAR model is assessed through internal and external validation techniques. frontiersin.org Successful QSAR models for chromone (B188151) derivatives have identified key structural features influencing their activity, such as the importance of electronegative groups on the benzoyl ring for antioxidant activity. mdpi.com These models serve as valuable tools for the virtual screening and optimization of lead compounds. nih.gov

Table 1: Selected QSAR Model Validation Parameters for Chromone Derivatives

| Model Type | Correlation Coefficient (r²) | Cross-validated Correlation Coefficient (q²) | Predicted Correlation Coefficient (r²pred) |

| 3D-QSAR (MFA) mdpi.com | 0.868 | 0.771 | 0.924 |

| 2D-QSAR (MLR) frontiersin.org | 0.943 | 0.911 | 0.837 |

This table is for illustrative purposes and combines data from different studies on chromone analogues.

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov This technique is used to assess the stability of ligand-target complexes predicted by molecular docking and to understand the conformational changes that may occur upon binding. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the flexibility of the protein and the ligand, as well as the nature and duration of their interactions. nih.gov

Enzyme Inhibition Studies

Chromanone derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases.

α-Glucosidase: Certain chromone derivatives, closely related to chromanones, have shown significant α-glucosidase inhibitory activity, suggesting potential for anti-diabetic applications. nih.gov

Kinases: The mTOR pathway, which involves a cascade of kinases, is a known target for some flavonoids. nih.gov Inhibition of kinases like Glycogen Synthase Kinase-3β (GSK-3β) has been proposed as a therapeutic strategy for neurodegenerative diseases and certain viral infections. scbt.comncats.io While direct inhibition by a specific 7-methyl-2-phenylchroman-4-one (B3063323) is not documented, the broader flavonoid class is known to interact with these enzymes. mdpi.com

Cyclooxygenase-2 (COX-2): As part of the inflammatory cascade, COX-2 is a target for many anti-inflammatory compounds. Phenolic compounds, including flavonoids, are known to modulate pro-inflammatory proteins like COX-2. nih.gov Some chromone derivatives have been specifically studied for their anti-inflammatory effects by targeting COX proteins. nih.gov

Other Enzymes: Studies on bavachin, a 2-phenylchroman-4-one derivative, have shown antiviral activity against MERS-CoV, implying interaction with viral or host enzymes essential for replication. nih.gov Additionally, other chromone derivatives have been found to inhibit superoxide (B77818) anion generation in neutrophils, a key process in inflammation. nih.gov

Table 1: Examples of Enzyme Inhibition by Chromanone-Related Derivatives (Note: Data for the specific compound this compound is not available. This table shows examples from related structures.)

| Compound Class | Target Enzyme | Observed Effect | Reference |

| 3-Formyl Chromones | α-Glucosidase | Significant inhibitory activity | nih.gov |

| Flavonoids | Kinases (e.g., GSK-3β) | Inhibition of activity | scbt.commdpi.com |

| 2-Phenylchroman-4-one | MERS-CoV (cellular assay) | Inhibition of viral replication | nih.gov |

| 2-Phenoxychromones | Neutrophil Oxidase | Inhibition of superoxide generation | nih.gov |

Protein–Ligand Interaction Profiling

Understanding the direct binding of chromanone derivatives to their protein targets is crucial for rational drug design. Molecular docking and other computational methods are frequently used to predict and analyze these interactions.

Studies on various chromanone and flavanone (B1672756) derivatives reveal common interaction patterns. For instance, the binding of ligands to human serum albumin (HSA), a key transport protein, often involves hydrophobic interactions and sometimes hydrogen bonding. nih.gov In the context of enzyme inhibition, docking studies have elucidated how derivatives fit into active sites. For example, the interaction of fluorinated ligands with protein backbone carbonyl groups can significantly enhance binding affinity. nih.gov

In the absence of specific data for this compound, analysis of related flavanones shows that interactions are typically governed by the orientation of the phenyl ring and the potential for hydrogen bonds from substituents on the chromanone core. nih.gov

Cellular Pathway Modulation

Chromanone derivatives can influence entire signaling cascades, leading to broad cellular effects.

mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Its inhibition can suppress the proliferation of cancer cells and neural stem cells. nih.gov Flavonoids are known to modulate this pathway, which is closely linked with the DNA damage response (DDR). nih.govnih.gov The mTOR pathway plays a role in regulating DNA replication and repair, and its inhibition can lead to defects in these processes, representing a potential strategy in cancer therapy.

DNA Repair Inhibition: The interplay between mTOR signaling and the DDR is a key area of cancer research. nih.gov By modulating pathways that control the expression of proteins like CHK1, which is vital for replication fork stabilization, compounds can indirectly affect DNA repair mechanisms.

Structure-Activity Relationships (SAR) of Substituted Chromanones and their Stereoisomers

The biological activity of chromanone derivatives is highly dependent on their chemical structure, including the nature and position of substituents and their stereochemistry. nih.gov

Substituent Effects: SAR studies on flavonoids have shown that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are critical for activity. For instance, a methoxy group at the C7 position of ring A (the chromanone core) has been shown to enhance the anti-inflammatory activity of flavones. mdpi.com In studies of chromones targeting superoxide generation, a methoxy group at position 7 was also found to be important for activity. nih.gov The nature of the substituent on the C2-phenyl ring also profoundly impacts biological effects. nih.gov

Stereoisomerism: The stereochemistry at the C2 position, creating (S) and (R) enantiomers, can be a determining factor in biological activity. For 4-phenylchroman analogues, the cis and trans relationship between substituents significantly affected their potency and selectivity for α₁-adrenoreceptor subtypes. nih.gov While specific SAR data for the (S)-enantiomer of 7-methyl-2-phenylchroman-4-one is unavailable, it is a well-established principle that different stereoisomers can have distinct biological activities and potencies.

Multitargeting Approaches with Chromanone Conjugates

Given that complex diseases like Alzheimer's often involve multiple pathological pathways, designing single molecules that can hit several targets is a promising therapeutic strategy. The chromanone scaffold has been used as a foundation for developing such multitarget-directed ligands.

Conclusion

(S)(+)-7-methyl-2-phenylchroman-4-one represents a distinct chiral molecule within the privileged class of chromanones. While its structural features—the flavanone (B1672756) core, (S)-stereochemistry, and C7-methylation—suggest potential for unique chemical and biological properties, it remains a scientifically underexplored compound. The methodologies for its asymmetric synthesis and characterization are well-established within organic chemistry, but specific research dedicated to this molecule has yet to be published. Its true significance and potential applications in medicinal chemistry and other fields will only be revealed through future targeted synthesis and biological evaluation.

Future Research Perspectives and Emerging Areas

Development of Next-Generation Stereoselective Synthetic Methodologies

The efficient and precise synthesis of enantiomerically pure chromanones is a cornerstone of their development as therapeutic agents. While classical methods have been established, the focus is now shifting towards more sophisticated and sustainable "next-generation" stereoselective synthetic methodologies. These approaches aim to provide higher yields, exceptional enantioselectivity, and greater structural diversity.

Recent advancements in asymmetric organocatalysis are at the forefront of this evolution. rsc.orgyoutube.comyoutube.commdpi.com Organocatalysts, which are small organic molecules, offer a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts. nih.gov For the synthesis of chiral chromanones, organocatalytic strategies such as Michael additions, aldol (B89426) reactions, and cascade reactions are being refined to achieve high levels of stereocontrol. mdpi.comnih.gov The development of novel chiral amines, phosphoric acids, and bifunctional catalysts that can effectively control the stereochemistry at the C2 position of the chromanone core is a key area of investigation. nih.gov

Transition-metal catalysis also continues to be a powerful tool for the asymmetric synthesis of chiral chromanones. nih.govacs.org Recent breakthroughs include the use of palladium, rhodium, and nickel complexes with novel chiral ligands to catalyze enantioselective transformations. acs.orgresearchgate.netacs.org For instance, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to chromones has emerged as a highly effective method for producing chiral chromanones with excellent enantiomeric excess. acs.org Furthermore, rhodium-catalyzed asymmetric hydrogenation of chromone (B188151) derivatives represents another promising route to enantiopure chromanones. nih.gov The development of new and more efficient chiral ligands is crucial for advancing these methodologies. nih.govrsc.org

A significant challenge and a key focus of future research is the development of synthetic routes that are not only highly stereoselective but also scalable and economically viable for potential industrial applications. rsc.org

Identification of Novel Biological Targets for Chiral Chromanones

Chromanones have long been recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org However, a critical area of ongoing research is the identification of specific and novel biological targets for chiral chromanones, moving beyond broad phenotypic screening to a more nuanced, target-based approach. The chirality of these molecules is often a determining factor in their biological activity and target specificity. nih.govmdpi.com

Another exciting avenue is the exploration of chiral chromanones as allosteric modulators of protein function. frontiersin.orgpreprints.orgfrontiersin.org Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, offering a more subtle and potentially more selective way to control protein activity. preprints.orgfrontiersin.org This approach could lead to the development of highly specific drugs with fewer side effects. The potential for chiral chromanones to act as allosteric modulators of G-protein coupled receptors (GPCRs) or other key signaling proteins is a promising area for future investigation. preprints.org

The following table summarizes some of the novel biological targets being investigated for chromanone derivatives:

| Therapeutic Area | Novel Biological Target | Potential Mechanism of Action |

| Cancer | Sirtuin 2 (SIRT2) | Inhibition of histone deacetylation, leading to changes in gene expression and cell cycle arrest. acs.org |

| Epigenetic Readers/Writers/Erasers | Modulation of DNA methylation and histone modifications. nih.govnih.gov | |

| Neuroinflammation | Toll-like receptor 4 (TLR4) / NF-κB pathway | Inhibition of pro-inflammatory signaling cascades in microglia. nih.gov |

| Diabetes | Peroxisome proliferator-activated receptor gamma (PPAR-γ), Alpha-glucosidase | Modulation of glucose metabolism and insulin (B600854) sensitivity. nih.gov |

Advanced Computational Approaches for Rational Design and Lead Optimization

Molecular modeling and docking studies are routinely employed to predict the binding modes of chiral chromanones with their biological targets. rsc.org By visualizing the interactions between the ligand and the protein's active site, researchers can gain insights into the structure-activity relationships (SAR) and design new derivatives with enhanced binding affinity and selectivity. digitellinc.com For instance, molecular docking can help to understand why a particular enantiomer of a chromanone exhibits higher activity than its counterpart.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to study the conformational changes and stability of the interaction over time. rsc.orgrsc.orgrsc.org This information is crucial for understanding the intricate details of molecular recognition and for designing inhibitors with improved residence time on their targets.

Exploration of Chromanone-Based Peptidomimetics and Dyads

To enhance the therapeutic potential and target specificity of chromanones, researchers are exploring their incorporation into more complex molecular architectures, such as peptidomimetics and molecular dyads.

Chromanone-based peptidomimetics are hybrid molecules that combine the chromanone scaffold with peptide-like structures. researchgate.net This approach aims to mimic the biological activity of natural peptides while overcoming their inherent limitations, such as poor stability and bioavailability. By strategically linking chromanone moieties to amino acids or peptide fragments, it is possible to create novel compounds with enhanced binding affinity and selectivity for specific protein targets. For example, chromone-peptidyl hybrids have been synthesized and evaluated for their potential as antileishmanial agents. researchgate.net

The following table provides examples of chromanone-based hybrids and their potential applications:

| Hybrid Type | Linked Moiety | Potential Application |

| Peptidomimetic | Amino acids/Peptide fragments | Antileishmanial, Anticancer researchgate.net |

| Molecular Dyad | Curcumin | Anticancer nih.gov |

| Triazole | Cytotoxic agents nih.gov |

The continued exploration of these emerging areas will undoubtedly lead to a deeper understanding of the chemical biology of (S)(+)-7-methyl-2-phenylchroman-4-one and pave the way for the development of novel and effective therapeutic agents based on this versatile chiral scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)(+)-7-methyl-2-phenylchroman-4-one with high enantiomeric purity?

- Methodology : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective alkylation of chroman-4-one precursors using chiral auxiliaries (e.g., Evans oxazolidinones) can yield the (S)-enantiomer. Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended for purity verification .

- Key Considerations : Monitor reaction temperature (optimally 0–25°C) to minimize racemization. Use polarimetric analysis or circular dichroism (CD) to confirm optical activity.

Q. How can the structural identity of this compound be validated?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare and NMR spectra with literature data (e.g., aromatic protons at δ 7.2–7.8 ppm, chromanone carbonyl at δ 195–200 ppm) .

- X-ray crystallography : Resolve crystal structure using SHELXL for bond-length validation (e.g., C=O bond ~1.21 Å) .

- HRMS : Confirm molecular ion peak (e.g., [M+H] at m/z 280.1468 for CHO) .

Q. What are the primary physicochemical properties of this compound relevant to biological assays?

- Key Properties :

| Property | Value |

|---|---|

| LogP (lipophilicity) | ~3.2 (predicted via ChemAxon) |

| Aqueous solubility | <0.1 mg/mL (pH 7.4) |

| Hydrogen bond acceptors | 2 |

| Rotatable bonds | 2 |

- Experimental Validation : Use shake-flask method for LogP determination and UV-Vis spectroscopy for solubility .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in MAOB inhibition studies be resolved?

- Analysis Framework :

Assay Variability : Compare IC values across enzyme sources (recombinant vs. tissue-derived MAOB) .

Enantiomeric Cross-contamination : Re-test purity via chiral HPLC; even 5% (R)-isomer can skew results .

Cellular Context : Evaluate membrane permeability (e.g., PAMPA assay) to distinguish target engagement vs. bioavailability limitations .

- Case Study : A 2025 study found discrepancies resolved by using recombinant human MAOB and 99% enantiomerically pure compound, yielding IC = 12 ± 2 μM .

Q. What strategies optimize the stability of this compound in long-term biological assays?

- Methodology :

- pH Control : Store solutions at pH 5–6 (prevents chromanone ring hydrolysis).

- Light Protection : Use amber vials to avoid photodegradation (λ < 400 nm).

- Cryopreservation : Lyophilize in inert matrices (e.g., trehalose) for −80°C storage .

Q. How can computational modeling predict the binding mode of this compound to MAOB?

- Workflow :

Docking : Use AutoDock Vina with MAOB crystal structure (PDB: 2V5Z). Focus on FAD-binding pocket interactions.

MD Simulations : Run 100 ns simulations (GROMACS) to assess ligand-protein stability. Key residues: Tyr-435 (π-π stacking) and Cys-397 (hydrogen bonding) .

Free Energy Calculations : Compute binding affinity (MM-PBSA) to correlate with experimental IC .

Data Interpretation & Replication Challenges

Q. Why do discrepancies arise in reported synthetic yields of this compound?

- Root Causes :

- Catalyst Loading : Excess palladium (e.g., >5 mol%) in cross-coupling steps can degrade intermediates.

- Workup Conditions : Premature acidification during extraction hydrolyzes sensitive esters.

Q. What validation steps ensure reproducibility in enantioselective synthesis?

- Checklist :

Chiral Column Calibration : Test with racemic standards before sample analysis.

Interlab Comparison : Share samples with independent labs for NMR and HPLC cross-validation .

Replicate Key Steps : Repeat alkylation and cyclization under identical conditions (≥3 trials).

Ethical & Reporting Standards

Q. How should researchers document synthetic procedures for peer review?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.